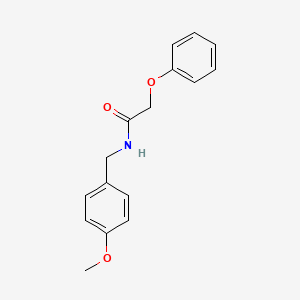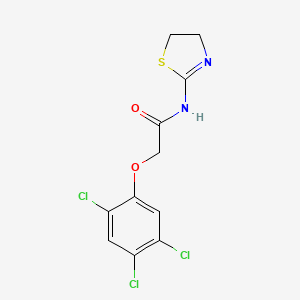![molecular formula C17H19N5O2S B5767398 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for the treatment of B cell malignancies.
Mecanismo De Acción
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream BCR signaling pathways. This results in decreased survival and proliferation of B cells, leading to the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in B cell lines and primary CLL cells, and to inhibit tumor growth in mouse models of B cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several advantages as a therapeutic agent, including its potent inhibition of BTK activity, its ability to induce apoptosis in B cells, and its potential to enhance the activity of other anti-cancer agents. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration schedules.
Direcciones Futuras
There are several potential future directions for research on 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide and its use as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL.
2. Studies to investigate the potential use of this compound in combination with other anti-cancer agents, such as venetoclax and rituximab.
3. Further optimization of dosing and administration schedules to maximize the therapeutic benefits of this compound while minimizing toxicity.
4. Studies to investigate the potential use of this compound in other B cell-related diseases, such as autoimmune disorders and transplant rejection.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves the reaction of 4-tert-butyl-N-(3-aminophenyl)benzenesulfonamide with sodium azide to form the tetrazole ring, followed by the introduction of a 3-(1H-tetrazol-1-yl)phenyl group at the para position of the benzene ring using Suzuki coupling. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity, leading to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis.
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-17(2,3)13-7-9-16(10-8-13)25(23,24)19-14-5-4-6-15(11-14)22-12-18-20-21-22/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCGKDLIJUFCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)

![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)

